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Compound of Interest

Compound Name: Pentachloroethane

Cat. No.: B166500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
pentachloroethane (CzHClIs), a compound of interest in various chemical and pharmaceutical
research contexts. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of
comparison and analysis. Detailed experimental protocols are also provided to ensure
reproducibility and methodological understanding.

Spectroscopic Data Summary

The empirical formula for pentachloroethane is C2HCls, with a molecular weight of
approximately 202.3 g/mol . Its structure consists of a two-carbon ethane backbone with five
chlorine substituents and one hydrogen atom. This structure gives rise to characteristic
spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
probing the magnetic properties of atomic nuclei.

IH NMR Data

The proton NMR spectrum of pentachloroethane is characterized by a single signal, as there
is only one proton in the molecule.
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Chemical Shift (6) ppm Multiplicity

~6.09 Singlet

Table 1: *H NMR Spectroscopic Data for Pentachloroethane. The chemical shift is referenced
to tetramethylsilane (TMS) at O ppm.

13C NMR Data

The carbon-13 NMR spectrum of pentachloroethane displays two distinct signals,
corresponding to the two non-equivalent carbon atoms in the molecule.

Chemical Shift (8) ppm Carbon Assignment
~75 CHCI2
~103 CCls

Table 2: 13C NMR Spectroscopic Data for Pentachloroethane. The chemical shifts are
referenced to tetramethylsilane (TMS) at O ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational transitions. The IR spectrum of pentachloroethane exhibits
characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm—?) Vibration Type Intensity
~3000 C-H stretch Weak
~1250 C-H bend Medium
~800-600 C-Cl stretch Strong

Table 3: Key IR Absorption Bands for Pentachloroethane.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The mass spectrum of pentachloroethane shows a
characteristic fragmentation pattern.

Mass-to-Charge Ratio

(mi2) Relative Intensity Proposed Fragment lon
m/z
202 Low [C2HCIs]* (Molecular lon)
167 High [C2Cls]*
g
131 Medium [C2Cla]*
117 High [CCls]*
82 Medium [CHCI2]*

Table 4: Major Peaks in the Electron lonization Mass Spectrum of Pentachloroethane.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

'H and *C NMR Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra of liquid pentachloroethane.

Materials:

High-field NMR spectrometer (e.g., 300 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCIs)

Pentachloroethane sample

Pipettes
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o Vortex mixer
Procedure:
e Sample Preparation:

o Accurately weigh approximately 10-20 mg of pentachloroethane for *H NMR or 50-100
mg for 13C NMR into a clean, dry vial.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.
o Gently vortex the mixture until the sample is fully dissolved.
o Using a pipette, transfer the solution into a clean 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o Data Acquisition:

o ForiH NMR:

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

Use a standard single-pulse experiment.

Set the number of scans (typically 8 to 16 for a concentrated sample).

Set the relaxation delay (e.g., 1-2 seconds).

Acquire the Free Induction Decay (FID).

o For 3C NMR:

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b166500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Set the spectral width to an appropriate range (e.g., 0 to 220 ppm).
» Use a proton-decoupled pulse sequence.

» Set a larger number of scans (typically 128 or more) due to the low natural abundance
of 13C.

» Set an appropriate relaxation delay (e.g., 2-5 seconds).

= Acquire the FID.

» Data Processing:
o Apply a Fourier transform to the FID to obtain the spectrum.
o Phase the spectrum to obtain pure absorption peaks.

o Calibrate the chemical shift scale using the residual solvent peak (CDCls at 7.26 ppm for
'H and 77.16 ppm for $3C) or an internal standard like tetramethylsilane (TMS).

o Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat pentachloroethane.

Materials:

FTIR spectrometer

Salt plates (e.g., NaCl or KBr)

Pipette

Acetone or other suitable solvent for cleaning

Procedure:

e Background Spectrum:
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o Ensure the sample compartment of the FTIR spectrometer is empty.

o Acquire a background spectrum to account for atmospheric CO2 and water vapor.

e Sample Preparation (Neat Liquid):
o Place one clean, dry salt plate on a clean surface.

o Using a pipette, place a single drop of pentachloroethane onto the center of the salt
plate.

o Carefully place a second salt plate on top of the first, allowing the liquid to spread into a
thin film between the plates.

o Data Acquisition:
o Place the salt plate assembly into the sample holder in the spectrometer.
o Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).
o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing and Cleaning:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o After analysis, carefully separate the salt plates and clean them thoroughly with a suitable
solvent (e.g., acetone) and a soft lens tissue. Store the plates in a desiccator.

Electron lonization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of pentachloroethane using electron ionization.
Materials:

o Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass
spectrometer.
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» Pentachloroethane sample

e Microsyringe (for GC injection) or capillary tube (for direct insertion)

» Volatile solvent (e.g., dichloromethane or methanol) for dilution if using GC-MS.
Procedure:

e Sample Introduction:

o Via GC: Prepare a dilute solution of pentachloroethane in a volatile solvent. Inject a small
volume (e.g., 1 pL) into the GC. The compound will be separated from the solvent and
elute into the mass spectrometer's ion source at a specific retention time.

o Via Direct Insertion Probe: Place a small amount of the neat liquid sample into a capillary
tube and insert it into the probe. The probe is then inserted into the ion source, and the
sample is vaporized by heating.

e |onization:

o In the ion source, the vaporized pentachloroethane molecules are bombarded with a
beam of high-energy electrons (typically 70 eV).

o This causes the molecules to ionize, forming a molecular ion (M*:), and to fragment into
smaller, positively charged ions.

e Mass Analysis:

o The positively charged ions are accelerated out of the ion source and into the mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o Detection and Spectrum Generation:

o The separated ions are detected, and the signal is amplified.
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o The instrument's software plots the relative abundance of each ion as a function of its m/z
value to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like pentachloroethane.
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General Workflow for Spectroscopic Analysis of Pentachloroethane

Sample Preparation

Pentachloroethane Sample

Dissolve in CDCI3 Neat Liquid Film Dilute/Neat for GC/Direct Probe

Spectroscopic Analysis

A4

Mass Spectrometer
(EN

A4
FTIR Spectrometer

A
NMR Spectrometer
(*H & 15C)

Data Acquisition & Processing

J J v
Acquire & Process FID Acquire & Process Spectrum Acquire & Process Spectrum
(Chemical Shifts, Multiplicity) (Absorption Bands) (m/z Values, Fragmentation)

Structural Elucidation

Combine Spectroscopic Data
for Structural Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of
pentachloroethane.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
of Pentachloroethane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166500#spectroscopic-data-for-pentachloroethane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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